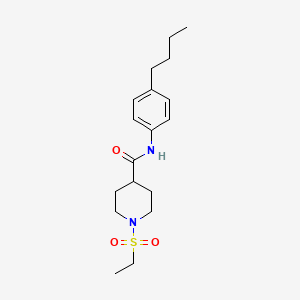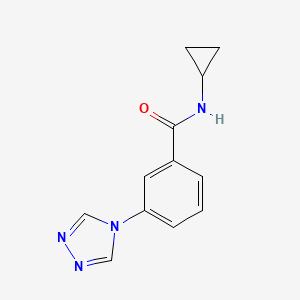![molecular formula C21H20N2O5 B5460635 methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B5460635.png)
methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate, also known as MBMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the benzofuran family, which is known for its diverse biological activities.
Aplicaciones Científicas De Investigación
Methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has shown potential as an antimicrobial agent, with studies demonstrating its activity against various bacterial strains.
In material science, methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has been used as a building block for the synthesis of novel materials, including dendrimers and polymers. These materials have shown potential for various applications, including drug delivery and tissue engineering.
In catalysis, methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has been used as a ligand for various metal catalysts, including palladium and copper. These catalysts have shown promising results in various catalytic reactions, including cross-coupling reactions and C-H activation reactions.
Mecanismo De Acción
The mechanism of action of methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation and survival. Studies have shown that methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial growth, and the regulation of gene expression. Additionally, methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has been shown to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate is its versatility, as it can be used in various fields, including medicinal chemistry, material science, and catalysis. Additionally, methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate is relatively easy to synthesize and purify, making it readily available for research purposes.
However, one limitation of methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate is its low solubility in water, which can make it difficult to work with in certain applications. Additionally, methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate has not been extensively studied in vivo, and more research is needed to fully understand its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate research, including the development of novel methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate derivatives with improved properties, the investigation of methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate's potential as a therapeutic agent in vivo, and the exploration of methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate's potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate and its potential applications in various fields.
Métodos De Síntesis
The synthesis of methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate involves the reaction of 5-amino-2-morpholin-4-ylbenzoic acid with 1-benzofuran-2-carbonyl chloride, followed by the addition of methyl iodide. The resulting product is purified through column chromatography to obtain methyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-morpholin-4-ylbenzoate in high yield and purity.
Propiedades
IUPAC Name |
methyl 5-(1-benzofuran-2-carbonylamino)-2-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-21(25)16-13-15(6-7-17(16)23-8-10-27-11-9-23)22-20(24)19-12-14-4-2-3-5-18(14)28-19/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLCYZKAIGPJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5460555.png)


![1-ethyl-4-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5460583.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5460585.png)
![(1H-imidazol-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5460593.png)

![7-hydroxy-3-(4-methoxyphenoxy)-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5460606.png)
![4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5460614.png)
![3-[(2-fluorobenzyl)thio]-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5460623.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5460630.png)
![3-(2,3-dihydro-1-benzofuran-7-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5460642.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5460651.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5460655.png)